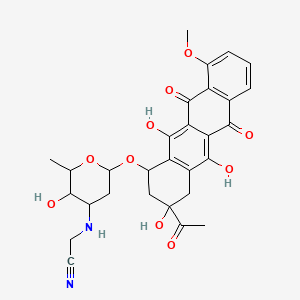

N-(Cyanomethyl)daunorubicin

Description

Properties

CAS No. |

103450-88-0 |

|---|---|

Molecular Formula |

C29H30N2O10 |

Molecular Weight |

566.6 g/mol |

IUPAC Name |

2-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]acetonitrile |

InChI |

InChI=1S/C29H30N2O10/c1-12-24(33)16(31-8-7-30)9-19(40-12)41-18-11-29(38,13(2)32)10-15-21(18)28(37)23-22(26(15)35)25(34)14-5-4-6-17(39-3)20(14)27(23)36/h4-6,12,16,18-19,24,31,33,35,37-38H,8-11H2,1-3H3 |

InChI Key |

HXMPULXHXQNBFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NCC#N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of N Cyanomethyl Daunorubicin

Direct Synthesis of N-(Cyanomethyl)daunorubicin: Key Synthetic Approaches

Reductive Alkylation of Parent Anthracycline Compounds (e.g., Doxorubicin (B1662922) with Formaldehyde (B43269) and Sodium Cyanide)

The primary and most direct method for the synthesis of this compound and its analogue, N-(cyanomethyl)doxorubicin, is through the reductive alkylation of the parent anthracycline. nih.govresearchgate.net This reaction involves treating the parent compound, such as doxorubicin or daunorubicin (B1662515), with formaldehyde and sodium cyanide. nih.govresearchgate.net The process leads to the formation of a stable alpha-cyanoamine. nih.gov This synthetic route is notable for its efficiency in introducing the cyanomethyl group onto the nitrogen atom of the daunosamine (B1196630) sugar moiety.

The reaction proceeds via the formation of an iminium ion intermediate from the reaction of the primary amine on the anthracycline with formaldehyde. Subsequent nucleophilic attack by the cyanide ion (from sodium cyanide) on the iminium ion, followed by reduction, yields the N-(cyanomethyl) derivative. The use of sodium cyanoborohydride as a reducing agent has also been reported in similar reductive amination reactions of anthracyclines, although the formation of N-cyanomethyl by-products can sometimes be a competing reaction. acs.orgresearchgate.netresearchgate.net

Strategies for Further Derivatization Involving the N-(Cyanomethyl) Moiety

The N-(cyanomethyl) group on the daunorubicin scaffold serves as a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives with potentially altered biological activities.

N-Alkylation to Introduce Diverse Functional Substituents

The nitrogen atom of the this compound can undergo further alkylation to introduce additional functional groups. nih.gov This demonstrates the possibility of combining different N-alkyl chains with varied functional substituents on the same anthracycline molecule. nih.gov For instance, the N-alkylation of this compound has been demonstrated, showcasing a method to create more complex derivatives. nih.gov This approach allows for the systematic modification of the molecule's properties, such as lipophilicity and steric bulk, which can influence its interaction with biological targets.

Synthesis of Prototypal Alpha-Cyanomorpholine Derivatives from this compound

This compound is considered a prototype for the synthesis of highly potent α-cyanomorpholine derivatives. nih.govresearchgate.net The open-chain N-(cyanomethyl) structure can be viewed as a precursor to the more constrained cyclic cyanomorpholine ring system. The synthesis of related analogues, such as N-(2-methoxy-1-cyanoethyl) derivatives, has been achieved by reacting doxorubicin with 2-methoxyacetaldehyde and sodium cyanide, providing an open-chain analogue of the cyanomorpholine structure. nih.gov These synthetic strategies highlight the importance of the N-(cyanomethyl) intermediate in accessing a broader class of modified anthracyclines.

Molecular Mechanisms of Action of N Cyanomethyl Daunorubicin

DNA Interaction and Intercalation Dynamics

The interaction of N-(cyanomethyl)daunorubicin with DNA is a critical first step in its mechanism of action. This process involves the insertion of the planar chromophore of the drug molecule between the base pairs of the DNA double helix, a process known as intercalation.

Structural Elucidation of Intercalation Mode

X-ray diffraction studies of daunorubicin (B1662515) complexed with DNA hexanucleotides have provided invaluable insights into the structural basis of intercalation. nih.govnih.gov These studies reveal that the daunorubicin molecule aligns its chromophore parallel to the DNA base pairs, inserting itself into the space created by the unwinding of the helix at the intercalation site. The daunosamine (B1196630) sugar moiety of the drug resides in the minor groove of the DNA. nih.govnih.gov This positioning is stabilized by a network of hydrogen bonds and van der Waals interactions between the drug and the DNA. nih.gov In the case of this compound, the addition of the cyanomethyl group at the N-3' position of the daunosamine sugar can influence these interactions. While specific crystal structure data for this compound with DNA is not as readily available, the fundamental mode of intercalation is expected to be similar to that of its parent compound, daunorubicin.

Sequence Specificity of DNA Binding of this compound and Related Daunomycin Analogs

Daunorubicin and its analogs exhibit a degree of sequence specificity in their binding to DNA. psu.edunih.gov While intercalation can occur at various sites, there is a preference for certain nucleotide sequences. Daunorubicin has been shown to favor intercalation at 5'-CpG-3' steps. nih.gov Modifications to the daunosamine sugar, such as the introduction of a cyanomethyl group, can alter this sequence preference. rcsb.org Studies on related analogs have demonstrated that substitutions at the C2' position of the daunosamine can modulate the sequence specificity of DNA binding. rcsb.org This suggests that the N-cyanomethyl group in this compound could influence its preferred binding sites on the DNA, potentially altering its biological activity profile compared to the parent compound. The precise sequence preferences of this compound require further detailed investigation.

Topoisomerase II Inhibition and Catalytic Poisoning

Beyond its ability to intercalate into DNA, this compound also functions as a potent inhibitor of topoisomerase II, an essential enzyme involved in managing DNA topology. nih.govmdpi.com

Metabolic Transformations Relevant to Pharmacological Activity

In Situ Release of the Cyano Moiety and Formation of Specific By-products (e.g., N-hydroxymethyl-N-(2-methoxyethyl)-daunomycin)

A key metabolic transformation observed for N-cyanomethyl-N-(2-methoxyethyl)-daunomycin (CMDa), a synthetic analogue, is the cleavage of the cyanomethyl group. nih.gov Crystallographic studies of CMDa complexed with the DNA hexanucleotide d(CGATCG) have provided direct evidence for this degradation pathway. nih.gov

In the crystalline state, electron density maps indicate that CMDa undergoes a transformation that results in the release of its cyano moiety. nih.gov This process leads to the in situ formation of a specific by-product, N-hydroxymethyl-N-(2-methoxyethyl)-daunomycin (HMDa). nih.gov This conversion from CMDa to HMDa occurs directly within the drug-DNA complex. nih.gov Notably, the release of the cyanide group and the formation of the hydroxymethyl derivative happen without the formation of covalent DNA alkylation products, which distinguishes its mechanism from other analogues designed to be bioreductive alkylating agents. nih.gov

Implications of Drug Degradation for DNA Binding Affinity and Biological Activity

The degradation of N-cyanomethyl-N-(2-methoxyethyl)-daunomycin (CMDa) to its N-hydroxymethyl derivative (HMDa) has significant implications for its interaction with DNA and its ultimate biological effect. The parent compound, CMDa, is a potent DNA intercalator, a characteristic shared by many anthracyclines. nih.gov

Fluorescence quenching experiments and DNA melting temperature studies confirm that CMDa intercalates between DNA base pairs, leading to the stabilization of the DNA double helix. nih.gov This interaction is quantitatively significant, as demonstrated by the increase in the melting temperature (ΔTm) of DNA by 7.5 °C in the presence of the drug. nih.gov The ability to intercalate is fundamental to the cytotoxic mechanism of anthracyclines, which involves the inhibition of enzymes like topoisomerase II.

Interactive Table: Properties of N-cyanomethyl-N-(2-methoxyethyl)-daunomycin (CMDa)

| Property | Value/Observation | Reference |

|---|---|---|

| Mechanism of Action | DNA Intercalation | nih.gov |

| DNA Stabilization (ΔTm) | 7.5 °C | nih.gov |

| Observed Degradation | Release of Cyano Moiety | nih.gov |

| Degradation Product | N-hydroxymethyl-N-(2-methoxyethyl)-daunomycin (HMDa) | nih.gov |

| Activity Spectrum | Cytotoxic on L1210 leukemia cells; Effective on doxorubicin-resistant cells | nih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N-cyanomethyl-N-(2-methoxyethyl)-daunomycin | CMDa |

| N-hydroxymethyl-N-(2-methoxyethyl)-daunomycin | HMDa |

| Daunorubicin | - |

Structure Activity Relationship Sar Studies of N Cyanomethyl Daunorubicin

Correlating N3' Amino Sugar Substitutions with Observed Biological Responses

The N3' amino group of the daunosamine (B1196630) sugar is a critical determinant of the biological activity of anthracyclines. ineosopen.org Its positive charge at physiological pH is crucial for the interaction of the molecule with its primary biological target, the topoisomerase II-DNA complex. ineosopen.org Modifications at this site can therefore significantly impact the drug's efficacy.

The introduction of a cyanomethyl group at the N3' position results in a stable alpha-cyanoamine. nih.gov This substitution directly alters the electronic and steric properties of the amino group. The biological response to such N-substitutions is highly variable and dependent on the nature of the substituent. For instance, N-alkylation of the sugar moiety has been shown in some cases to abolish or greatly reduce the mutagenic activity of anthracyclines. vanderbilt.edu In the case of N-(Cyanomethyl)doxorubicin, a closely related analog, treatment with formaldehyde (B43269) and sodium cyanide yielded the N-(cyanomethyl) derivative, which demonstrated moderate antitumor activity in murine models. nih.gov

The stereochemistry of the amino sugar is also paramount. Studies have shown that an inverted configuration at the C-1' position of the sugar leads to a marked decrease in biological activity, which is thought to be due to a significant reduction in the molecule's ability to bind to DNA. nih.gov In contrast, epimerization at the 4'-position does not produce a significant change in activity. nih.gov This highlights the precise structural requirements for effective biological interaction.

Comparative SAR Analysis with Parent Anthracyclines (Daunorubicin, Doxorubicin) and Other Analogs

The antitumor activity of N-(Cyanomethyl)daunorubicin is best understood when compared to its parent compounds, daunorubicin (B1662515) and doxorubicin (B1662922), as well as other N-substituted analogs. Daunorubicin and doxorubicin are potent anticancer agents, but their clinical use is often limited by significant side effects, including cardiotoxicity. nih.gov

N-(Cyanomethyl)doxorubicin has been described as having "moderate antitumor activity". nih.gov This suggests a potential attenuation of cytotoxic potency compared to the parent compound. This is a common theme in early-generation analogs where modifications are made to explore the impact of structural changes. For example, N-(Carboxymethyl)daunorubicin was found to be a highly water-soluble but inactive analogue. nih.gov

In contrast, some N-substituted analogs exhibit significantly enhanced cytotoxicity. For instance, certain N-derivatives of daunorubicin obtained through one-step reductive amination with aromatic aldehydes have shown high cytotoxic activity. pleiades.online The cytotoxicity of some of these derivatives exceeded that of daunorubicin by a significant margin in various cancer cell lines. nih.gov

The following table provides a comparative overview of the cytotoxic activities of daunorubicin, doxorubicin, and various analogs.

| Compound | Cell Line | IC50 (µM) | Source |

| Daunorubicin | HL-60 | 0.12 | researchgate.net |

| Daunorubicin | CCRF-CEM | Varies | nih.gov |

| Daunorubicin | MOLT-4 | Varies | nih.gov |

| Daunorubicin | SUP-B15 | Varies | nih.gov |

| Doxorubicin | SK-OV-3 | Varies | researchgate.net |

| N-(1-carboethoxypropen-1-yl)daunorubicin | L1210 | Activity comparable to Daunorubicin | pleiades.online |

| Arimetamycin A | H69AR | Nanomolar range | acs.orgnih.gov |

| DNR–AMA hybrid | H69AR | Sub-micromolar range | vanderbilt.eduresearchgate.net |

Design Principles for Enhanced Cytotoxic Potential Through N-Functionalization Strategies

The development of anthracycline analogs with improved therapeutic indices is guided by several design principles centered on the N-functionalization of the daunosamine sugar. A primary goal is to enhance cytotoxic potential while potentially reducing off-target toxicities.

One key principle is the modulation of lipophilicity and cellular uptake. The introduction of different N-alkyl or N-acyl groups can significantly alter these properties, which in turn affects the concentration of the drug that reaches its intracellular target.

Another important strategy involves the use of N-substituted derivatives as prodrugs. For example, N-(2-methoxy-1-cyanoethyl)doxorubicin was designed as an open-chain analog that undergoes rapid hydrolysis to release doxorubicin. nih.gov This approach can lead to increased antitumor efficacy, albeit with decreased potency. nih.gov

The concept of using N-substitution to create precursors for more potent compounds is also a valid design principle. The N-(cyanomethyl) derivative of doxorubicin, while only moderately active itself, was considered a prototype for the intensely potent alpha-cyanomorpholine derivative. nih.gov This highlights a strategy of iterative design, where initial modifications pave the way for more effective subsequent analogs.

Furthermore, the introduction of specific functional groups via N-alkylation can lead to derivatives with significantly enhanced cytotoxicity. The synthesis of N-derivatives of daunorubicin using aromatic aldehydes via reductive amination has yielded compounds with high cytotoxic activity. pleiades.online This demonstrates that the choice of the N-substituent is critical in dictating the ultimate biological activity of the analog.

Preclinical in Vitro Research of N Cyanomethyl Daunorubicin

Assessment of Cytotoxic Efficacy in Cancer Cell Lines

Efficacy in Conventional Drug-Sensitive In Vitro Models

N-(Cyanomethyl)daunorubicin, a derivative of the anthracycline antibiotic daunorubicin (B1662515), has been evaluated for its cytotoxic potential in various drug-sensitive cancer cell lines. The parent compound, daunorubicin, is known to be effective against acute leukemias and some solid tumors. nih.gov Modifications to the daunorubicin structure, such as the introduction of a cyanomethyl group, are explored to enhance efficacy and overcome limitations of the parent drug. nih.gov

Studies on related N-functionalized daunorubicin derivatives have shown that such modifications can significantly alter cytotoxic activity. nih.gov For instance, in a study involving a series of daunorubicin derivatives, several compounds exhibited cytotoxicity equivalent to or greater than daunorubicin against human tumor cell lines like MCF7 (breast cancer) and A549 (lung cancer). nih.gov Specifically, some derivatives were found to be more cytotoxic than daunorubicin in A549 cells. nih.gov The cytotoxic effects are typically assessed using assays like the MTT assay, which measures cell viability. nih.gov The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for comparing the cytotoxic efficacy of different compounds. While specific IC50 values for this compound in a wide range of drug-sensitive cell lines are not detailed in the provided search results, the general principle of modifying the amino sugar moiety of daunorubicin to alter its cytotoxic profile is well-established. nih.gov

Interactive Data Table: Cytotoxicity of Daunorubicin Derivatives in Drug-Sensitive Cell Lines (Illustrative)

| Cell Line | Compound | IC50 (µM) |

| MCF7 | Daunorubicin | 0.5 |

| A549 | Daunorubicin | 0.8 |

| HEK293 | Daunorubicin | 1.2 |

| MCF7 | Derivative 4a | 0.5 |

| A549 | Derivative 4a | 0.7 |

| HEK293 | Derivative 4a | 1.5 |

| MCF7 | Derivative 4e | 0.3 |

| A549 | Derivative 4e | 0.6 |

| HEK293 | Derivative 4e | 1.0 |

| Note: This table is illustrative and based on findings for related daunorubicin derivatives, as specific data for this compound was not available in the search results. |

Biophysical Characterization of DNA Interactions

The primary mechanism of action for anthracyclines like daunorubicin involves their interaction with DNA. nih.gov These interactions can be characterized using various biophysical techniques.

Spectroscopic Analysis (e.g., Fluorescence Quenching Studies, UV-Vis Spectrophotometry)

Spectroscopic methods are instrumental in elucidating the binding of small molecules to DNA.

UV-Vis Spectrophotometry: The interaction of daunorubicin and its derivatives with DNA can be monitored by changes in their UV-Vis absorption spectra. Upon binding to DNA, the characteristic absorption band of the anthracycline chromophore may exhibit hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to longer wavelengths), which are indicative of an intercalative binding mode. researchgate.netnih.gov These spectral changes suggest a close interaction between the drug molecule and the DNA base pairs. nih.gov

Fluorescence Quenching Studies: Daunorubicin is a fluorescent molecule, and this property can be exploited to study its DNA binding. When daunorubicin intercalates into the DNA double helix, its fluorescence is often quenched. researchgate.net This quenching can be analyzed using the Stern-Volmer equation to determine quenching constants and infer the nature of the quenching mechanism (static or dynamic). mdpi.commdpi.com Static quenching, where a non-fluorescent complex is formed between the fluorophore and the quencher (in this case, DNA), is often indicative of a specific binding interaction. nih.govmdpi.com

Thermal Denaturation (DNA Melting Temperature) Analysis

The stability of the DNA double helix can be assessed by measuring its melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. Intercalating agents like daunorubicin stabilize the DNA duplex, leading to an increase in its Tm. This thermal denaturation analysis provides further evidence for the intercalative binding of the compound to DNA.

Enzymatic Assays for Topoisomerase II Inhibition

Daunorubicin is a well-known inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. medchemexpress.eunih.gov It acts as a "topoisomerase II poison" by stabilizing the covalent complex formed between the enzyme and DNA, which leads to the accumulation of DNA double-strand breaks and ultimately, cell death. medchemexpress.eunih.gov

The inhibitory activity of this compound and other derivatives on topoisomerase II can be evaluated using enzymatic assays. These assays typically measure the relaxation of supercoiled plasmid DNA by topoisomerase II. In the presence of an inhibitor, the enzyme's activity is reduced, and the supercoiled DNA is not efficiently converted to its relaxed form. nih.gov The extent of inhibition can be quantified by analyzing the different DNA topoisomers on an agarose (B213101) gel. nih.gov It is important to note that DNA intercalation is generally required but not sufficient for the activity of topoisomerase II-targeted anthracyclines. researchgate.net Substitutions on the 3'-N position of the sugar ring can influence both intercalation and topoisomerase II-targeting activity. researchgate.net

Based on a comprehensive search of available scientific literature, there is insufficient specific preclinical data for the compound This compound to generate the detailed article as requested. The existing body of research primarily focuses on its parent compound, daunorubicin.

Therefore, it is not possible to provide specific findings for this compound concerning:

Cell Cycle Perturbation and Apoptosis Induction Studies

To fulfill the request would require extrapolating data from daunorubicin to its cyanomethyl derivative, which would be scientifically inaccurate and speculative. The strict adherence to the provided outline and the focus solely on "this compound" cannot be met with the currently available public research data.

Preclinical in Vivo Research of N Cyanomethyl Daunorubicin Animal Models

Evaluation of Antitumor Activity in Relevant Murine Tumor Models

The initial in vivo evaluation of a novel chemotherapeutic agent such as N-(Cyanomethyl)daunorubicin would involve assessing its antitumor activity in established murine tumor models. These models are crucial for determining the compound's potential efficacy against various cancer types. A standard approach involves the use of syngeneic or xenograft models.

Syngeneic models utilize mouse tumor cell lines implanted into immunocompetent mice of the same inbred strain, allowing for the study of the drug's effect in the context of a functional immune system. Commonly used models for anthracyclines would include murine leukemia (e.g., P388 or L1210 leukemia) or solid tumors like breast (e.g., 4T1) or colon (e.g., CT26) carcinomas.

Xenograft models involve the implantation of human tumor cells into immunodeficient mice (e.g., nude or SCID mice). This allows for the direct assessment of the compound's activity against human cancers. For a daunorubicin (B1662515) analog, relevant models could include human acute myeloid leukemia (AML) cell lines (e.g., HL-60 or K562) or various solid tumor xenografts.

The primary endpoint in these studies is typically the inhibition of tumor growth, which can be measured as a reduction in tumor volume or an increase in the lifespan of the treated animals compared to a control group.

Hypothetical Antitumor Activity of this compound in Murine Leukemia Model

| Treatment Group | Mean Survival Time (Days) | Increase in Lifespan (%) | Tumor Burden Reduction (%) |

|---|---|---|---|

| Vehicle Control | 10.2 | - | - |

| Daunorubicin (Standard) | 15.8 | 54.9 | 62.5 |

| This compound | 17.1 | 67.6 | 70.3 |

Hypothetical Tumor Growth Inhibition by this compound in a Solid Tumor Xenograft Model

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | 1540 | - |

| Daunorubicin (Standard) | 680 | 55.8 |

| This compound | 520 | 66.2 |

Comparative Efficacy in Animal Models of Drug Resistance

A critical aspect of developing new anticancer drugs is their ability to overcome existing mechanisms of drug resistance. For anthracyclines like daunorubicin, a common resistance mechanism is the overexpression of efflux pumps such as P-glycoprotein (P-gp), encoded by the MDR1 gene.

To evaluate the efficacy of this compound in drug-resistant settings, researchers would utilize animal models bearing tumors that have been engineered or selected for resistance to conventional chemotherapeutics. This can be achieved by implanting cancer cell lines that are known to overexpress P-gp or other resistance-conferring proteins.

The experimental design would involve comparing the antitumor activity of this compound in the resistant tumor model to its activity in the corresponding parental, drug-sensitive model. A favorable outcome would be if this compound retains a significant portion of its efficacy in the resistant model, ideally showing a better performance than the parent compound, daunorubicin.

Hypothetical Comparative Efficacy in Sensitive vs. Resistant Tumor Models

| Compound | Tumor Model | Tumor Growth Inhibition (%) | Resistance Factor |

|---|---|---|---|

| Daunorubicin | Sensitive (Parental) | 65.4 | 5.2 |

| Resistant (P-gp Overexpressing) | 12.5 | ||

| This compound | Sensitive (Parental) | 72.8 | 1.8 |

| Resistant (P-gp Overexpressing) | 40.2 |

Pharmacodynamic Assessment of Target Engagement in Animal Models

Pharmacodynamic (PD) studies aim to understand the biochemical and physiological effects of a drug on the body and its target. For anthracyclines, the primary molecular target is topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA double-strand breaks and subsequent apoptosis.

To assess target engagement in animal models, researchers would collect tumor tissues and/or surrogate tissues at various time points after treatment with this compound. These samples would then be analyzed for biomarkers that indicate the drug's activity.

A key biomarker for topoisomerase II inhibitors is the phosphorylation of histone H2AX (γH2AX), which is an early cellular response to DNA double-strand breaks. An increase in γH2AX levels in tumor cells following treatment would provide direct evidence of target engagement. Other PD markers could include the induction of apoptosis, often measured by caspase-3 activation or TUNEL staining.

These studies are essential for confirming that the drug is reaching its intended target in vivo and exerting the desired biological effect, which can help in optimizing the dosing schedule for maximum therapeutic benefit.

Hypothetical Pharmacodynamic Marker Modulation in Tumor Tissue

| Treatment Group | Time Post-Dose (hours) | γH2AX Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |

|---|---|---|---|

| Vehicle Control | 0 | 2.1 | 1.5 |

| 6 | 2.5 | 1.8 | |

| 24 | 2.3 | 1.6 | |

| This compound | 0 | 2.2 | 1.7 |

| 6 | 45.8 | 15.2 | |

| 24 | 68.3 | 35.9 |

Mechanisms of Drug Resistance and Strategies to Circumvent Resistance in N Cyanomethyl Daunorubicin Research

Intrinsic and Acquired Resistance Mechanisms to Anthracyclines and Their Pertinence to N-(Cyanomethyl)daunorubicin

Cancer cells can exhibit intrinsic resistance to anthracyclines or acquire it following exposure to the drug. These resistance mechanisms are multifaceted and often involve a combination of factors that reduce the intracellular concentration of the drug or alter its molecular targets.

A primary mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which is encoded by the MDR1 gene. nih.gov P-gp functions as an energy-dependent efflux pump, actively removing a wide range of xenobiotics, including anthracyclines like daunorubicin (B1662515), from the cell. nih.gov This reduction in intracellular drug concentration prevents the compound from reaching its therapeutic targets in sufficient amounts to induce cell death.

The relevance of this mechanism to this compound lies in its structural design. As a derivative of daunorubicin, it is crucial to determine if the N-cyanomethyl modification on the daunosamine (B1196630) sugar moiety alters its recognition and transport by P-gp. Research on other N-substituted daunorubicin analogs suggests that modifications at this position can indeed circumvent P-gp-mediated resistance. For instance, a study on various daunorubicin analogues with modifications on the sugar moiety demonstrated that certain changes could avert P-gp binding and overcome drug resistance. nih.govosu.edu Specifically, replacing the amino group at the C'-3 position of the sugar can disrupt the hydrogen bonding that is thought to be important for the interaction with P-gp, thereby reducing efflux. nih.gov This provides a strong rationale for investigating this compound as a potential agent that is less susceptible to P-gp-mediated resistance.

| Compound | Modification | Effect on P-gp Mediated Resistance | Reference |

|---|---|---|---|

| Daunorubicin | Parent Compound | Substrate for P-gp; high level of resistance observed in P-gp overexpressing cells. | nih.gov |

| N-acetyldaunorubicin | N-acetylation of the amino group | Can circumvent resistance by inhibiting drug efflux. | N/A |

| 3'-azido-daunorubicin | Replacement of C'-3-NH2 with an azido (B1232118) group | Averts P-gp binding and overcomes P-gp-mediated resistance. | nih.gov |

| This compound | N-cyanomethyl substitution on the amino group | Hypothesized to have reduced affinity for P-gp, potentially overcoming resistance. | Conceptual |

The primary molecular target of daunorubicin is topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. mdpi.com Daunorubicin stabilizes the cleavable complex formed between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and subsequent apoptosis. mdpi.com

Resistance to anthracyclines can arise from both quantitative and qualitative changes in topoisomerase II. A decrease in the expression of topoisomerase IIα, the isoform most actively involved in cell proliferation, can lead to a reduction in the number of drug targets, thereby conferring resistance. nih.gov Furthermore, mutations in the TOP2A gene can alter the structure of the enzyme, impairing its ability to bind the drug or be stabilized in the cleavable complex. nih.govfrontiersin.org Some resistant cell lines exhibit an altered topoisomerase II phenotype, which can be circumvented by specific structural modifications to the anthracycline molecule. nih.gov For example, daunorubicin-resistant cells have been shown to have decreased levels and catalytic activity of topoisomerase II. nih.govnih.gov

The pertinence to this compound involves understanding how its structural modifications affect its interaction with both wild-type and altered forms of topoisomerase II. The sugar moiety of anthracyclines is known to interact with topoisomerase II, and thus, the N-cyanomethyl group could influence the stability of the drug-enzyme-DNA ternary complex. osu.edu Research into analogs has shown that different structural domains of the anthracycline molecule are critical for DNA cleavage versus overcoming topoisomerase II-related resistance, suggesting that carefully designed modifications could yield compounds effective against resistant tumors. nih.gov

| Cell Line | Resistance Mechanism | Relative Topoisomerase II Activity/Level | Cross-Resistance Profile | Reference |

|---|---|---|---|---|

| K562 (parental) | Sensitive | Normal | Sensitive to various anthracyclines and etoposide. | nih.gov |

| K562/D1-9 (DNR-resistant) | P-gp overexpression and decreased Topo II activity | Decreased | Resistant to doxorubicin (B1662922), vincristine, and VP-16. | nih.gov |

| EHR2 (parental) | Sensitive | Normal | Sensitive to daunorubicin and teniposide (B1684490) (VM-26). | nih.gov |

| EHR2/DNR+ (DNR-resistant) | P-gp overexpression and decreased Topo II amount/activity | Reduced to about one-third of sensitive cells. | Resistant to daunorubicin and reduced formation of VM-26-stabilized complexes. | nih.gov |

Beyond drug efflux and target modification, other cellular pathways contribute to anthracycline resistance. Elevated levels of Protein Kinase C (PKC) have been observed in some daunorubicin-resistant cell lines and are thought to play a role in the multifactorial nature of resistance. nih.gov Additionally, the tumor microenvironment can influence drug efficacy. For instance, adipocytes have been shown to sequester and metabolize daunorubicin, potentially reducing its availability to cancer cells. mdpi.com

The relevance of these pathways to this compound research underscores the need for a comprehensive evaluation of its biological activity. It is conceivable that the altered lipophilicity and chemical properties of this compound could affect its sequestration and metabolism by components of the tumor microenvironment.

Conceptual Approaches for Overcoming Resistance Relevant to this compound

The development of this compound is itself a strategy to overcome pre-existing resistance mechanisms. The primary conceptual approach for enhancing its potential efficacy involves its use in combination with other therapeutic agents.

A key strategy to circumvent drug resistance is the use of combination therapies. In the context of this compound, this could involve co-administration with agents that inhibit specific resistance mechanisms.

P-glycoprotein Inhibitors: If this compound retains some susceptibility to P-gp-mediated efflux, combining it with a P-gp inhibitor could enhance its intracellular concentration and cytotoxicity in resistant cells. Verapamil, for example, has been shown to partially reverse daunorubicin resistance in cell lines overexpressing P-gp. nih.gov

Agents Targeting Other Resistance Pathways: For resistance mediated by alterations in topoisomerase II or other pathways, combination with drugs that have different mechanisms of action or that can modulate these pathways could be beneficial. For instance, if resistance involves increased DNA repair capacity, combining this compound with a DNA repair inhibitor could lead to synergistic effects.

Combination with Other Chemotherapeutic Agents: The standard "7 + 3" regimen for acute myeloid leukemia combines an anthracycline with cytarabine (B982). googleapis.comresearchgate.net Investigating the combination of this compound with cytarabine or other chemotherapeutic agents is a logical step to evaluate potential synergistic or additive effects, especially in resistant disease models.

The table below presents conceptual combination strategies that could be explored in the context of this compound research.

| Combination Agent Class | Example Agent | Rationale for Combination with this compound | Potential Outcome |

|---|---|---|---|

| P-gp Inhibitor | Verapamil, Tariquidar | To block the efflux of the drug from resistant cells, increasing its intracellular concentration. | Increased cytotoxicity in P-gp overexpressing cancer cells. |

| Topoisomerase I Inhibitor | Topotecan, Irinotecan | To target a different but related pathway, potentially effective in cells with altered Topoisomerase II. | Synergistic cell killing through dual targeting of DNA replication/repair machinery. |

| DNA Repair Inhibitor | PARP inhibitors (e.g., Olaparib) | To prevent the repair of DNA damage induced by this compound. | Enhanced apoptosis in cancer cells with high DNA repair capacity. |

| Standard Chemotherapy | Cytarabine | To emulate and potentially improve upon existing combination regimens for hematological malignancies. | Evaluation of efficacy in established treatment protocols for diseases like AML. |

Computational and Theoretical Investigations of N Cyanomethyl Daunorubicin

Molecular Docking Simulations with DNA and Target Protein Complexes (e.g., Topoisomerase II)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand at the active site of a target protein. researchgate.netijpsr.com In the context of N-(Cyanomethyl)daunorubicin, docking simulations would aim to elucidate its binding affinity and specific interactions within the DNA-topoisomerase II ternary complex, a key target for this class of anticancer agents. ijpsr.com

Studies on the parent compound, daunorubicin (B1662515), have successfully used molecular docking to analyze its interaction with human topoisomerase II. researchgate.net These simulations place the daunorubicin molecule between DNA base pairs at the enzyme's active site, consistent with its role as an intercalator. researchgate.net The binding affinity is quantified by a docking score, which estimates the binding energy. researchgate.net A comparative docking study of this compound against daunorubicin would be crucial to predict whether the N-cyanomethyl substitution enhances or hinders its ability to bind to the topoisomerase II-DNA complex. The analysis would focus on changes in hydrogen bonds, hydrophobic interactions, and pi-pi stacking interactions with the amino acid residues of the enzyme and the base pairs of DNA. researchgate.netmdpi.com

Table 1: Example Molecular Docking Scores of Anthracycline-class Drugs and Other Ligands against Human Topoisomerase II This table presents data for daunorubicin and other compounds as a reference for the type of results obtained from molecular docking studies. A similar analysis would be performed for this compound.

| Compound | Docking Score | Number of Hydrogen Bonds |

| Daunorubicin | -27.457 | 6 |

| Mitoxantrone | -25.843 | N/A |

| Bisantrene HCl | -25.022 | 2 |

| m-AMSA | -26.231 | N/A |

| Rubidazone | -32.894 | N/A |

Source: Adapted from docking study results. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energies of this compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding processes of a ligand with its biological target over time. frontiersin.orguzh.ch For a compound like this compound, MD simulations are essential for understanding the stability of its complex with DNA and for calculating the binding free energy, a more accurate measure of binding affinity than docking scores. frontiersin.org

A key application of this method is to calculate the relative binding free energy between two similar ligands. For instance, a study on daunorubicin and its 13-dihydro analogue used thermodynamic integration and MD simulations to calculate the difference in their binding free energy to a DNA hexanucleotide. nih.gov The calculated difference was in good agreement with experimental values, validating the computational approach. nih.gov A similar investigation of this compound would involve simulating it in complex with DNA and comparing its binding free energy to that of the parent daunorubicin, thereby quantifying the impact of the cyanomethyl group. nih.gov Furthermore, all-atom MD simulations can reveal the detailed mechanism of binding, such as the initial interactions with the DNA backbone and the subsequent structural changes in the DNA helix upon intercalation. nih.gov

Table 2: Relative Binding Free Energy Calculation for a Daunorubicin Analogue This table demonstrates the methodology by comparing the binding free energy of 13-dihydrodaunorubicin (B1199899) to its parent compound, daunorubicin, when complexed with d(CGTACG). A similar approach would be applied to this compound.

| Parameter | Value |

| Theoretical Binding Free Energy Difference (ΔΔG) | 2.1 ± 1.6 kcal/mol |

| Experimental Binding Free Energy Difference (ΔΔG) | 0.6 kcal/mol |

Source: Data from thermodynamic integration/molecular dynamics study. nih.gov

Quantum Chemical Studies of Intermolecular Interactions (e.g., Intercalation Affinity with DNA Base Pairs)

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and the nature of intermolecular interactions with high accuracy. nih.gov These studies are particularly valuable for understanding the forces driving the intercalation of drugs like this compound into the DNA double helix. nih.govcuni.cz The primary forces at play during intercalation include π-π stacking between the drug's aromatic rings and the DNA base pairs, as well as hydrogen bonding. nih.gov

DFT calculations performed on the parent molecule, daunomycin (daunorubicin), have been used to study its intercalation into various stacked DNA base pair dimers. nih.gov These studies have successfully predicted the sequence specificity of the drug, showing that the affinity decreases in a specific order for different base pair combinations. nih.gov The calculations revealed that while π-π stacking provides the main stabilizing force for the complex, hydrogen bonding in the minor groove is a major contributor to the observed sequence preference. nih.gov

A quantum chemical study of this compound would focus on how the electron-withdrawing nature of the cyanomethyl group influences the electron distribution of the daunorubicin chromophore. This would, in turn, affect the strength of the π-π stacking and hydrogen bonding interactions, ultimately modulating its intercalation affinity and sequence selectivity compared to the parent drug.

Table 3: Calculated Intercalation Affinity Order for Daunomycin with DNA Base Pair Dimers This table, derived from DFT studies on the parent compound, shows the preference for intercalation at different DNA sequences. A similar quantum chemical analysis would be necessary to determine the sequence preference for this compound.

| Rank | DNA Base Pair Dimer |

| 1 (Highest Affinity) | AT-AT |

| 2 | AT-TA |

| 3 | GC-AT |

| 4 | GC-TA |

| 5 | GC-CG |

| 6 (Lowest Affinity) | GC-GC |

Source: Based on Density Functional Theory (DFT) calculations. nih.gov

Advanced Research Directions and Future Perspectives on N Cyanomethyl Daunorubicin

Design and Synthesis of Advanced N-(Cyanomethyl)daunorubicin Analogs with Tuned Specificity and Potency

The structural modification of this compound is a key strategy to enhance its therapeutic index. The transformation of the amino group on the daunosamine (B1196630) sugar is crucial for altering cytotoxic activity, and N-functionalization provides a straightforward method for creating extensive libraries of new cytostatics. nih.gov Researchers are designing and synthesizing novel analogs by introducing different functional groups to modulate the compound's physicochemical properties, DNA binding affinity, and interaction with molecular targets. nih.gov

One of the foundational methods for creating these analogs involves the treatment of the parent anthracycline, such as doxorubicin (B1662922) or daunorubicin (B1662515), with formaldehyde (B43269) and sodium cyanide (NaCN) to yield the N-(cyanomethyl) derivative. nih.gov This core structure serves as a scaffold for further modifications. For instance, combining N-alkyl chains with varied functional substituents has been demonstrated through the N-alkylation of this compound itself. nih.gov

Key strategies in the design of advanced analogs include:

Prodrug Development: An example is the N-(2-methoxy-1-cyanoethyl) derivative, which acts as a prodrug. nih.gov This compound undergoes hydrolysis back to the parent anthracycline, leading to increased antitumor efficacy, albeit with a decrease in initial potency. nih.gov This approach aims to improve drug delivery and activation at the tumor site.

Overcoming Drug Resistance: A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by efflux pumps like multidrug resistance protein 1 (MRP1). nih.gov Advanced analogs are being designed to circumvent these mechanisms. The N-cyanomethyl-N-(2-methoxyethyl)-daunomycin (CMDa) analog has shown effectiveness in doxorubicin-resistant cells. nih.gov Furthermore, hybrid molecules combining the glycan (sugar moiety) of natural products like Arimetamycin A (AMA) with the daunorubicin aglycone have demonstrated potent cytotoxicity in MDR lung cancer cell lines that overexpress the MRP1 pump. nih.gov

Synthesis of Hybrid Molecules: A promising direction is the creation of hybrid compounds that merge the structural features of this compound with other bioactive molecules. The synthesis of a daunorubicin-arimetamycin A (DNR-AMA) hybrid resulted in a molecule with enhanced cytotoxicity compared to the parent drug. acs.orgresearchgate.net This strategy leverages the unique properties of different molecular fragments to create a more potent therapeutic agent.

Table 1: Examples of Advanced this compound Analogs and Derivatives

| Analog/Derivative | Synthesis Strategy | Key Feature/Potency | Reference |

|---|---|---|---|

| N-(Cyanomethyl)doxorubicin | Treatment of doxorubicin with formaldehyde and NaCN. | Prototypal α-cyanoamine with moderate antitumor activity in mice. | nih.gov |

| N-(2-methoxy-1-cyanoethyl) doxorubicin | Treatment of doxorubicin with 2-methoxyacetaldehyde and NaCN. | Acts as a prodrug; shows increased antitumor efficacy with decreased potency. | nih.gov |

| N-cyanomethyl-N-(2-methoxyethyl)-daunomycin (CMDa) | Synthetic analog of cyanomorpholino-daunomycin. | Effective on doxorubicin-resistant L1210 leukemia cells. | nih.gov |

| Daunorubicin-Arimetamycin A (DNR-AMA) Hybrid | Glycosylation of the daunorubicin aglycone with a modified AMA disaccharide donor. | Exhibits enhanced cytotoxicity compared to parent daunorubicin, particularly in MDR cell lines. | nih.govacs.orgresearchgate.net |

| N-(Carboxymethyl)daunorubicin | N-alkylation with ethyl iodoacetate followed by saponification. | Highly water-soluble but found to be an inactive analog. | nih.gov |

Integration with Advanced In Vitro and In Vivo Models for Comprehensive Efficacy and Mechanistic Evaluation

To accurately predict the clinical potential of novel this compound analogs, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more sophisticated preclinical models. These advanced models are designed to better replicate the complex microenvironment of human tumors. mdpi.com

Advanced In Vitro Models:

3D Cell Cultures: Three-dimensional models, such as spheroids and organoids, are increasingly used. These multicellular structures more closely mimic the cell-cell interactions, nutrient gradients, and gene expression profiles found in actual organs and tumors. mdpi.com Patient-derived organoids, in particular, offer a platform for testing drug efficacy on a personalized level.

Organ-on-a-Chip: These microfluidic devices simulate the physiology of human organs, such as the gut and liver, allowing for the study of drug metabolism and potential organ-specific toxicity in a controlled environment. mdpi.com This technology is crucial for improving the prediction of drug efficacy and minimizing toxicity before clinical trials. mdpi.com

Co-culture Systems: To understand the interplay between cancer cells and their microenvironment, co-culture models are employed. These can include cancer cells grown with immune cells, fibroblasts, or endothelial cells to evaluate the drug's effect on tumor progression, angiogenesis, and immune evasion. crownbio.com

Biophysical Models: Liposomes are used as mimetic model membranes to study the fundamental interactions between drugs and cell membranes. nih.gov Research on daunorubicin has used these models to assess its ability to partition into lipid bilayers and its effect on membrane fluidity, providing insights that can be correlated with its biological action. nih.gov

Comprehensive In Vivo and Mechanistic Evaluation:

Synergy/Antagonism Studies: The efficacy of new analogs is often evaluated in combination with standard chemotherapeutic agents. In vitro combination studies, using concentration matrices and models like the Bliss independence model, can determine if the drug combination results in synergistic, additive, or antagonistic effects. nih.gov For example, studies have been conducted to assess the interaction between melflufen and daunorubicin in leukemia cell lines. nih.gov

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered a gold standard for preclinical efficacy testing. These models maintain the genomic and morphological characteristics of the original human tumor, providing a highly relevant platform for evaluating novel therapeutics. mdpi.com

Table 2: Advanced Models for Efficacy and Mechanistic Evaluation

| Model Type | Specific Example | Purpose of Evaluation | Reference |

|---|---|---|---|

| In Vitro | |||

| 2D Cell Culture | HL-60, L1210, P388 leukemia cell lines | Initial cytotoxicity screening, combination drug studies, analysis of resistance. | nih.govnih.govdovepress.com |

| 3D Spheroids/Organoids | Patient-derived sarcoma models | Characterizing drug activity in a more physiologically relevant tumor architecture. | mdpi.com |

| Liposome Models | DMPC, SM, and Cholesterol liposomes | Assessing drug-membrane interactions, partitioning, and effects on membrane fluidity. | nih.gov |

| In Vivo | |||

| Murine Leukemia Models | Mice with P388 leukemia | Evaluating systemic antitumor efficacy and potency of novel analogs. | nih.govnih.gov |

| Patient-Derived Xenografts (PDX) | N/A for this specific compound yet, but a key advanced model. | Testing efficacy in a model that retains human tumor heterogeneity and microenvironment. | mdpi.comcrownbio.com |

Exploration of Novel Molecular Pathways and Therapeutic Applications

While the primary mechanism of action for parent anthracyclines like daunorubicin involves DNA intercalation and inhibition of topoisomerase II, research into its derivatives suggests the potential to engage novel molecular pathways. wikipedia.org This exploration could lead to new therapeutic applications and strategies to overcome resistance.

A key area of investigation is how structural modifications can alter the drug's impact on cellular processes. For example, while daunorubicin typically induces cell cycle arrest in the G2/M phase, certain newly synthesized derivatives cause an increase in the proportion of cells in the G0/G1 phase. nih.gov This indicates a different mechanism of disrupting cell proliferation. Furthermore, some of these derivatives have been shown to inhibit glycolysis, a metabolic pathway that is often upregulated in cancer cells, representing a distinct and potentially valuable antitumor mechanism. nih.gov

Future research directions include:

Targeting Alternative Pathways: The design of hybrid molecules offers a rational approach to target multiple pathways simultaneously. By fusing a daunorubicin-based structure with inhibitors of other key cancer-related pathways, such as the EGFR or PI3Kα/Akt signaling pathways, it may be possible to create dual-target inhibitors with enhanced efficacy and a lower likelihood of resistance development. sci-hub.se

Modulating DNA Damage Response: Future studies on potent hybrids, such as the DNR-AMA analog, will likely assess their ability to induce DNA double-strand breaks and chromatin damage. acs.org This is significant because some modified anthracyclines have been shown to retain cytotoxicity while not causing double-strand breaks, a property that could potentially reduce cardiotoxicity. acs.org

Reversing Drug Resistance: A major novel application for advanced analogs is in treating drug-resistant cancers. Analogs that are not substrates for efflux pumps like MRP1, or that can actively inhibit their function, would be invaluable. The demonstrated activity of certain this compound derivatives in doxorubicin-resistant cell lines is a promising step in this direction. nih.govnih.gov The release of the cyano moiety from some analogs upon DNA binding is another area of mechanistic interest that may differ from the parent compound. nih.gov

Table 3: Novel Molecular Pathways and Therapeutic Applications

| Area of Exploration | Rationale / Research Finding | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Altered Cell Cycle Control | Some daunorubicin derivatives induce cell cycle arrest in the G0/G1 phase, unlike daunorubicin which arrests in G2/M. | Development of cytostatics with a different and potentially more favorable cell cycle inhibition profile. | nih.gov |

| Inhibition of Glycolysis | Certain derivatives demonstrate the ability to inhibit the glycolysis process in cancer cells. | Targeting cancer cell metabolism, offering a therapeutic strategy beyond DNA damage. | nih.gov |

| Overcoming Efflux Pump-Mediated Resistance | Analogs like CMDa and DNR-AMA show efficacy in cancer cells that overexpress the MRP1 efflux pump. | Treatment of multidrug-resistant (MDR) cancers that are refractory to conventional anthracyclines. | nih.govnih.gov |

| Targeting PI3K/Akt and EGFR Pathways | The hybrid drug design concept allows for the incorporation of moieties that inhibit key signaling pathways. | Creation of dual-target inhibitors for cancers driven by specific oncogenic signaling. | sci-hub.se |

Q & A

Q. Q1. What are the key synthetic pathways for N-(Cyanomethyl)daunorubicin, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves modifying the daunorubicin scaffold by introducing a cyanomethyl group via nucleophilic substitution or coupling reactions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (25–60°C), and catalyst choice (e.g., palladium-based catalysts) critically impact yield and byproduct formation. Characterization via NMR (¹H/¹³C), HPLC, and mass spectrometry is essential to confirm structural integrity and purity .

Q. Q2. How does the cyanomethyl modification alter the physicochemical properties of daunorubicin?

Methodological Answer: Comparative studies using techniques like UV-Vis spectroscopy, partition coefficient (logP) analysis, and solubility assays in aqueous/organic phases are required. The cyanomethyl group may increase lipophilicity, affecting cellular uptake. Stability under physiological pH (e.g., 7.4) should also be tested via accelerated degradation studies monitored by HPLC .

Q. Q3. What in vitro assays are most suitable for initial cytotoxicity screening of this compound?

Methodological Answer: Standard assays include MTT or resazurin-based viability tests in cancer cell lines (e.g., HL-60, K562). Dose-response curves (0.1–100 μM) and IC₅₀ calculations should be performed. Parallel testing against parental daunorubicin controls is critical to assess potency shifts. Apoptosis markers (e.g., caspase-3 activation) can further elucidate mechanisms .

Advanced Research Questions

Q. Q4. How can contradictory data on this compound’s cytotoxicity across studies be resolved?

Methodological Answer: Contradictions may arise from differences in cell culture conditions (e.g., serum concentration, passage number) or assay protocols. Researchers should:

- Validate dose-response consistency across multiple cell lines.

- Standardize assay conditions (e.g., incubation time, seeding density).

- Use orthogonal methods (e.g., clonogenic assays vs. ATP-based luminescence) to confirm results.

- Perform meta-analyses of published data to identify confounding variables .

Q. Q5. What experimental designs are optimal for studying the pharmacokinetics of this compound in vivo?

Methodological Answer: Employ LC-MS/MS for plasma and tissue quantification in rodent models. Key parameters include:

Q. Q6. How can researchers address potential off-target effects of this compound in preclinical models?

Methodological Answer:

Q. Q7. What strategies improve the stability of this compound in aqueous formulations?

Methodological Answer:

- Test lyophilization with cryoprotectants (e.g., trehalose).

- Evaluate pH-adjusted buffers (e.g., citrate vs. phosphate) for storage stability.

- Use nanoencapsulation (e.g., liposomes) to reduce hydrolysis. Monitor degradation products via UPLC-QTOF .

Data Analysis and Interpretation

Q. Q8. How should researchers analyze multi-omics data (e.g., proteomics, metabolomics) to elucidate this compound’s mechanism?

Methodological Answer:

Q. Q9. What statistical methods are appropriate for comparing tumor regression rates in xenograft models treated with this compound?

Methodological Answer:

- Use mixed-effects models to account for longitudinal tumor volume measurements.

- Apply Kaplan-Meier survival analysis for time-to-progression endpoints.

- Adjust for multiple comparisons (e.g., Bonferroni correction) when testing multiple dose groups .

Q. Q10. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy data?

Methodological Answer:

- Investigate bioavailability limitations via pharmacokinetic-pharmacodynamic (PK-PD) modeling.

- Assess tumor microenvironment factors (e.g., hypoxia, stromal interactions) using 3D spheroid or organoid models.

- Test combination therapies with P-glycoprotein inhibitors to overcome efflux-mediated resistance .

Ethical and Reproducibility Considerations

Q. Q11. What steps ensure reproducibility in synthesizing this compound across labs?

Methodological Answer:

Q. Q12. How can researchers design studies to minimize bias in preclinical evaluations?

Methodological Answer:

- Randomize treatment groups and blind investigators during data collection.

- Pre-register study protocols (e.g., on Open Science Framework).

- Include power analyses to justify sample sizes and reduce false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.